molecular formula C17H13ClN2O2 B1204561 4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

Cat. No. B1204561
M. Wt: 312.7 g/mol
InChI Key: JEMOKNWRGGZHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone is a member of quinomethanes.

Scientific Research Applications

Reactions with Diazomethane and Phenols

  • Polyfluorinated cyclohexadienones, similar in structure to the compound , have been studied for their reactions with diazomethane. For example, 6-chloro-2,3,4,5,6-pentafluorocyclohexa-2,4-dienone reacts with diazomethane to yield mixtures of diastereoisomers, demonstrating potential applications in stereochemistry and molecular synthesis (Kovtonyuk et al., 2000).

Intramolecular Hydrogen Bridge in Schiff Bases

  • Schiff bases, which include variations of cyclohexa-2,4-dienone, were synthesized and analyzed for proton transfer equilibrium in the intramolecular hydrogen bridge. This research provides insights into the molecular structure and behavior of these compounds under different conditions (Filarowski et al., 2002).

Crystal Structures Analysis

  • The crystal structures of cyclohexa-2,4-dienone derivatives have been determined, providing valuable data on the molecular arrangement and potential for material science applications (Chumakov et al., 2006).

Aryllead(IV) Tricarboxylates Reactions

  • Reactions of aryllead(IV) tricarboxylates with phenols, resulting in the formation of cyclohexa-2,4-dienone derivatives, have been explored. This research is significant for understanding reaction mechanisms and developing new synthetic pathways (Bell et al., 1979).

Oxidative Dearomatization

  • The treatment of methylphenols with iodanes led to the dearomatizing phenylation of cyclohexa-2,4-dienone derivatives. These findings have implications in the field of organic synthesis, particularly in the modification of aromatic compounds (Quideau et al., 2005).

Synthesis of Tropones

  • Cyclohexa-2,4-dienones, when reduced by tributyltin hydride, yield tropones, demonstrating their utility in the synthesis of complex organic structures (Barbier et al., 1987).

Benzofuran Cycloaddition

  • Cycloaddition of cyclohexa-2,4-dienones with benzofuran leads to the formation of benzannulated bicyclic compounds. Such reactions are important in the development of new pharmaceuticals and complex organic molecules (Jarhad et al., 2015).

Complex Formation with Zn(II)

  • Zn(II) complexes with cyclohexa-2,4-dienone derivatives have been synthesized and studied for their electronic structures and photophysical properties, highlighting potential applications in materials science and molecular electronics (Hens et al., 2013).

properties

Product Name

4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

[5-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-4-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C17H13ClN2O2/c1-10-2-4-11(5-3-10)17(22)14-9-19-20-16(14)13-8-12(18)6-7-15(13)21/h2-9,21H,1H3,(H,19,20)

InChI Key

JEMOKNWRGGZHTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(NN=C2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 2
4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 4
4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 6
4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

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